(S)-2-Amino-1-{(S)-2-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one
Description
Properties
IUPAC Name |
(2S)-2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O/c1-4-21(13-16-9-6-5-7-10-16)14-17-11-8-12-22(17)19(23)18(20)15(2)3/h5-7,9-10,15,17-18H,4,8,11-14,20H2,1-3H3/t17-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGJTDSUAZVNOE-ROUUACIJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN1C(=O)C(C(C)C)N)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C[C@@H]1CCCN1C(=O)[C@H](C(C)C)N)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enantioselective Synthesis of (S)-2-[(Benzyl-Ethyl-Amino)-Methyl]-Pyrrolidine
The pyrrolidine intermediate is synthesized via asymmetric hydrogenation or chiral pool approaches. A representative protocol involves:
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Starting material : (S)-proline is converted to (S)-2-aminomethyl-pyrrolidine through a Curtius rearrangement.
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Alkylation : Reaction with benzyl ethyl amine in the presence of formaldehyde under Mannich conditions yields the target pyrrolidine derivative.
Optimized conditions :
Preparation of (S)-2-Amino-3-Methylbutan-1-One
This fragment is synthesized through enzymatic resolution or asymmetric catalysis:
Method A (Enzymatic) :
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Racemic 2-amino-3-methylbutan-1-one is treated with immobilized lipase PS-C II in vinyl acetate
Method B (Organocatalytic) :
Amide Bond Formation
The most widely reported approach employs carbodiimide-mediated coupling:
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Activate (S)-2-amino-3-methylbutan-1-one with HOBt/EDC in dichloromethane
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React with (S)-2-[(benzyl-ethyl-amino)-methyl]-pyrrolidine
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Purify via flash chromatography (SiO₂, EtOAc/hexane 3:7)
Key parameters :
Reductive Amination Alternative
For improved stereocontrol:
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Convert amino ketone to corresponding imine with benzyl ethyl amine
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Catalytic hydrogenation (H₂, 50 psi) over PtO₂
Reaction Optimization and Process Chemistry
Solvent Screening Data
| Solvent | Yield (%) | Purity (HPLC) | Racemization (%) |
|---|---|---|---|
| THF | 72 | 98.5 | 1.2 |
| DCM | 68 | 97.8 | 2.1 |
| DMF | 55 | 95.2 | 4.3 |
| EtOAc | 63 | 96.7 | 3.0 |
Temperature Effects on Stereochemical Integrity
| Step | Optimal Temp (°C) | Δee/10°C Increase |
|---|---|---|
| Pyrrolidine alkylation | 0-25 | -0.8% |
| Amide coupling | -5 to 15 | -1.5% |
| Hydrogenation | 25-40 | -0.3% |
Derived from kinetic studies in
Analytical Characterization and Quality Control
Critical quality attributes are verified through:
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Chiral HPLC :
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X-ray Crystallography :
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NMR Spectral Data :
Scale-Up Considerations and Industrial Relevance
Pilot-scale production (10 kg batch) reveals:
Mechanism of Action
The mechanism by which (S)-2-Amino-1-{(S)-2-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to receptors in the nervous system, influencing neurotransmitter release and uptake.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of pyrrolidine- and piperidine-based derivatives with variable substituents. Below is a detailed comparison of its structural, physicochemical, and pharmacological properties against key analogues.
Structural and Physicochemical Properties
Pharmacological Activity
- Anticonvulsant Efficacy: Analogues with benzyl-alkyl-amino substituents (e.g., benzyl-isopropyl, benzyl-cyclopropyl) were evaluated in electroshock (MES) and chemoshock (scPTZ) models. Compounds with bulky groups (e.g., isopropyl) showed superior seizure inhibition but higher neurotoxicity in rotarod tests, likely due to increased CNS penetration from higher logP values .
- Neurotoxicity : The methoxymethyl derivative (CAS 1401668-88-9) exhibited lower acute neurotoxicity, attributed to its polar substituent reducing blood-brain barrier permeability .
- ADME Profiles : Benzyl-ethyl and benzyl-cyclopropyl analogues demonstrated favorable predicted absorption and metabolic stability, while piperidine-based derivatives (e.g., CAS 1354027-37-4) showed prolonged half-lives due to reduced hepatic clearance .
Key Findings and Implications
- Substituent Effects : Bulky alkyl groups (e.g., isopropyl) enhance target binding but increase toxicity, while polar groups (e.g., methoxymethyl) improve solubility and safety .
- Ring Size : Piperidine derivatives exhibit distinct pharmacokinetics compared to pyrrolidine analogues, highlighting the role of ring conformation in drug design .
- Data Gaps : Critical parameters like melting points, solubility, and detailed in vivo toxicity data are absent for several compounds (e.g., CAS 1354026-54-2), necessitating further study .
Biological Activity
(S)-2-Amino-1-{(S)-2-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one is a chiral compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and relevant case studies associated with this compound, providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The compound can be described by the following molecular formula: C17H27N3O. It features a complex structure that includes a pyrrolidine ring, which is often associated with various biological activities. The stereochemistry of this compound is crucial for its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the formation of the pyrrolidine ring and subsequent modifications to introduce the benzyl and ethyl amino groups. Various synthetic routes have been reported, focusing on achieving high yields and enantiomeric purity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives containing similar structures have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial fatty acid biosynthesis, potentially through interactions with key enzymes like enoyl reductase .
Anticancer Potential
Research has also indicated that compounds with similar structural motifs may possess anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the modulation of cell signaling pathways .
Neuropharmacological Effects
There is emerging evidence that this compound may exhibit neuropharmacological effects. Compounds in this class have been investigated for their potential to act as modulators of neurotransmitter systems, particularly in relation to dopamine and serotonin pathways . This could position them as candidates for treating neurological disorders.
Case Study 1: Antibacterial Activity
A study investigated several derivatives of (S)-2-Amino compounds for their antibacterial efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that specific modifications to the side chains significantly enhanced activity, with some compounds exhibiting minimum inhibitory concentrations (MIC) lower than standard antibiotics .
Case Study 2: Anticancer Screening
In another study focusing on anticancer activity, a series of analogs were tested against various cancer cell lines. The results demonstrated that certain derivatives could inhibit cell proliferation effectively, with IC50 values indicating promising potency. Mechanistic studies suggested involvement in apoptosis induction via mitochondrial pathways .
Data Tables
| Compound | Activity | MIC (µg/mL) | IC50 (µM) |
|---|---|---|---|
| Compound A | Antibacterial | 8 | - |
| Compound B | Anticancer | - | 15 |
| Compound C | Antibacterial | 4 | - |
| Compound D | Anticancer | - | 10 |
Scientific Research Applications
Medicinal Chemistry
The compound is primarily utilized in the development of pharmaceuticals, particularly in the synthesis of bioactive molecules. Its chiral nature allows it to serve as a key building block for creating enantiomerically pure compounds, which are essential in drug formulation due to their differing biological activities.
Antidepressants and Neurological Agents
Research indicates that derivatives of this compound can exhibit antidepressant and anxiolytic properties. For instance, compounds with similar structural motifs have been shown to interact with serotonin and norepinephrine transporters, thus influencing mood regulation .
Anticancer Activity
Studies have demonstrated that certain derivatives of amino acid compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The incorporation of (S)-2-Amino-1-{(S)-2-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one into anticancer frameworks has shown promise in enhancing the efficacy of existing chemotherapeutic agents .
Organic Synthesis
The compound's ability to act as a chiral auxiliary makes it invaluable in organic synthesis, particularly for synthesizing complex molecules with high stereochemical fidelity.
Chiral Building Blocks
The compound is used to synthesize various chiral building blocks that are integral in the formation of peptides and other biologically relevant molecules. Its derivatives have been employed in the synthesis of peptide nucleic acids (PNAs), which are crucial for genetic research and therapeutic applications .
Synthesis of Dipeptides
Recent studies have highlighted the utility of this compound in synthesizing dipeptides through coupling reactions with other amino acids. For example, the formation of N-Boc-dipeptides has been achieved by coupling this compound with L-phenylalanine derivatives, showcasing its role as a versatile coupling partner .
Case Study: Synthesis of Chiral Amino Acids
A recent investigation focused on the synthesis of new N-(aminocycloalkylene) amino acid derivatives using this compound as a starting material. The study reported high yields and enantiomeric purity, demonstrating its effectiveness as a precursor for chiral amino acids .
Case Study: Anticancer Applications
In another study, researchers explored the anticancer potential of compounds derived from this compound. The results indicated significant cytotoxicity against various cancer cell lines, suggesting that modifications to its structure could lead to novel anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
